Deoxyribonucleic Acid (CAS 9007-49-2), typically sourced as highly purified, high-molecular-weight extracts from salmon sperm or calf thymus, is procured primarily for its bulk physicochemical properties rather than specific genetic sequences. As a highly polymerized, polyanionic biomacromolecule rich in phosphate groups, nitrogenous bases, and deoxyribose sugars, it serves as a critical heterologous blocking agent in molecular biology, a structural scaffold for bio-based hydrogels, and an intrinsic intumescent flame retardant. For industrial and laboratory buyers, this bulk-extracted form offers a scalable, cost-effective source of functional nucleic acids with predictable thermal degradation profiles, excellent char-forming abilities, and established solubility in both aqueous buffers and specific ionic liquids [1].
Substituting bulk extracted DNA with Ribonucleic Acid (RNA) or synthetic oligonucleotides fundamentally compromises both process stability and procurement economics. RNA contains a 2'-hydroxyl group on its ribose ring, making it highly susceptible to spontaneous alkaline hydrolysis and ubiquitous RNase degradation; this disqualifies RNA from high-temperature polymer melt-compounding or long-term ambient biomaterial storage [1]. Conversely, while synthetic DNA oligonucleotides offer absolute sequence purity, they are cost-prohibitive for bulk material applications. In hybridization assays, synthetic oligos fail to provide the broad, heterologous sequence diversity required to universally mask non-specific binding sites on nitrocellulose or nylon membranes—a function uniquely and economically fulfilled by the sheared, random-sequence fragments of bulk salmon sperm DNA .
Bulk DNA acts as a highly effective, bio-sourced intumescent flame retardant because it inherently contains an acid source (phosphate groups), a carbon source (deoxyribose), and a blowing agent (nitrogenous bases). When applied to cotton fabrics, DNA coatings significantly alter the thermal degradation pathway, promoting stable char formation. Quantitative flammability tests demonstrate that DNA-treated cotton achieves a Limiting Oxygen Index (LOI) of 28-30%, compared to just 18% for untreated cotton. Furthermore, under forced combustion, the Peak Heat Release Rate (pHRR) is reduced by over 80% [1].
| Evidence Dimension | Flammability and Heat Release |
| Target Compound Data | LOI of 28-30%; >80% reduction in pHRR |
| Comparator Or Baseline | Untreated cotton baseline (LOI of ~18%) |
| Quantified Difference | +10-12% absolute increase in LOI; >80% decrease in peak heat release |
| Conditions | Cone calorimetry (35 kW/m2 irradiative heat flux) and LOI testing on coated fabrics |
This justifies the procurement of bulk DNA as a non-halogenated, environmentally friendly flame retardant additive for textiles and polymer melt-compounding.
For advanced manufacturing techniques like electrospinning or hydrogel formulation, achieving high mass-loading of nucleic acids without inducing degradation is critical. Bulk extracted DNA demonstrates exceptional solubility in specific ammonium-based ionic liquids, such as 2-hydroxyethylammonium formate (2-HEAF). While standard aqueous buffers typically limit DNA solubility to 1-2% w/w before becoming prohibitively viscous, DNA can be solubilized up to 25% w/w in 2-HEAF at room temperature. Crucially, the regenerated DNA maintains its native GC% melting profile, indicating no structural degradation during the high-concentration dissolution process [1].
| Evidence Dimension | Maximum Solubility Limit |
| Target Compound Data | 25% w/w solubility in 2-HEAF ionic liquid |
| Comparator Or Baseline | Standard aqueous buffer systems (~1-2% w/w practical limit) |
| Quantified Difference | >10x higher mass loading capacity without structural degradation |
| Conditions | Dissolution in 2-HEAF at 25°C for 12 hours, verified via melting temperature and GC% retention |
Enables materials scientists to procure bulk DNA for the formulation of ultra-high-concentration dopes required for scalable biopolymer manufacturing.
In nucleic acid hybridization protocols (e.g., Southern and Northern blots), preventing the non-specific binding of labeled probes to the membrane is essential for assay reproducibility. Sonicated, denatured salmon sperm DNA (CAS 9007-49-2) provides a massive library of random heterologous sequences. Unlike Bovine Serum Albumin (BSA), which only blocks protein-binding sites, or synthetic oligonucleotides, which offer limited sequence diversity, bulk genomic DNA provides billions of base pairs of random sequence coverage. This comprehensive masking competitively inhibits non-specific probe binding, drastically improving the signal-to-noise ratio at a fraction of the cost of synthetic alternatives .
| Evidence Dimension | Sequence Diversity for Non-Specific Masking |
| Target Compound Data | Genomic complexity providing >10^9 bp of heterologous sequence diversity |
| Comparator Or Baseline | Synthetic blocking oligos (typically <100 bp diversity) or BSA (0 bp nucleic acid masking) |
| Quantified Difference | Orders of magnitude greater sequence coverage for universal membrane masking |
| Conditions | Pre-hybridization and hybridization blocking steps in membrane-based nucleic acid assays |
Validates the routine procurement of sonicated bulk DNA as the most cost-effective and functionally complete blocking reagent for nucleic acid assays.
Directly leveraging its intumescent properties (high LOI and reduced pHRR), bulk DNA is procured as a green, bio-sourced flame retardant. It is applied as a surface coating for cellulosic textiles (cotton) or melt-compounded into ethylene vinyl acetate (EVA) copolymers to meet stringent fire safety standards without relying on toxic halogenated compounds [1].
Capitalizing on its 25% w/w solubility in specific ionic liquids like 2-HEAF, bulk DNA is used as a primary precursor in the scalable manufacturing of bio-based hydrogels, electrospun nanofibers, and advanced packaging materials that require high structural integrity and long-term ambient stability [2].
Due to its vast heterologous sequence diversity, sheared and denatured salmon sperm DNA remains the industry standard for pre-hybridization blocking. It is routinely procured by diagnostic labs to minimize background noise and prevent non-specific probe binding in Southern blots, Northern blots, and microarray applications .